molecular formula C10H14S B7995465 3,5-Dimethylphenyl ethyl sulfide

3,5-Dimethylphenyl ethyl sulfide

Cat. No.: B7995465
M. Wt: 166.29 g/mol
InChI Key: RIYOUMQTAINCAI-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl ethyl sulfide (C${10}$H${14}$S) is an organosulfur compound characterized by a sulfur atom bridging an ethyl group and a 3,5-dimethylphenyl aromatic ring. Its structure combines the lipophilic nature of the dimethylphenyl moiety with the reactivity of the sulfide group. The compound is typically synthesized via nucleophilic substitution reactions involving 3,5-dimethylbenzenethiol and ethyl halides or through coupling reactions under catalytic conditions, as exemplified in the synthesis of related indolylarylsulfones .

Properties

IUPAC Name

1-ethylsulfanyl-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYOUMQTAINCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl ethyl sulfide typically involves the reaction of 3,5-dimethylphenyl halides with ethyl thiolates under suitable conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenyl iodide reacts with sodium ethyl thiolate in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylphenyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

3,5-Dimethylphenyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl ethyl sulfide involves its interaction with molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Diethyl Sulfide (C$4$H${10}$S)

Unlike 3,5-dimethylphenyl ethyl sulfide, its lack of aromaticity results in lower molecular weight (90.19 g/mol vs. 166.28 g/mol) and reduced stability under oxidative conditions. Diethyl sulfide is a liquid at room temperature, while this compound’s aromatic ring likely increases its melting point and lipophilicity, enhancing its solubility in organic solvents .

3,5-Dimethylthiophene (C$6$H$8$S)

3,5-Dimethylthiophene is a sulfur-containing heterocycle with aromatic properties. The conjugated π-system of thiophene confers distinct electronic characteristics, making it more resistant to oxidation compared to non-aromatic sulfides like this compound. Thiophenes are widely used in electronic materials and pharmaceuticals, whereas sulfides are more common as synthetic intermediates .

Aryl Sulfides in Medicinal Chemistry

Compounds such as ethyl 5-chloro-3-((3,5-dimethylphenyl)thio)-1H-indole-2-carboxylate () share the 3,5-dimethylphenylthio moiety with this compound. These derivatives demonstrate the importance of the dimethylphenyl group in enhancing lipophilicity and influencing bioactivity, such as in HIV-1 reverse transcriptase inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Applications
This compound C${10}$H${14}$S 166.28 Not reported Oxidizes to sulfoxides/sulfones; nucleophilic substitution at sulfur Pharmaceutical intermediates
Diethyl sulfide C$4$H${10}$S 90.19 Liquid (RT) Rapid oxidation to sulfoxides; less stable under acidic conditions Industrial solvents
3,5-Dimethylthiophene C$6$H$8$S 112.19 Not reported Electrophilic substitution at C-2/C-5; resistant to oxidation Dyes, conductive polymers
N-(3,5-Dimethylphenyl)-carboxamide* C${19}$H${17}$NO$_2$ 291.34 ~10 µM (IC$_{50}$) PET inhibition via interaction with photosystem II; influenced by lipophilicity Herbicide research

*Example from ; included for substituent effect comparison.

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs.
  • Lipophilicity : The dimethylphenyl group enhances lipid solubility, improving membrane permeability in biological systems. This property is critical in medicinal analogs like indolylarylsulfones, where lipophilicity correlates with antiviral potency .
  • Steric Effects : Ortho-substituents in disubstituted phenyl rings (e.g., 2,5-dimethylphenyl) reduce steric hindrance compared to 3,5-substitution, affecting binding efficiency in enzyme inhibition .

Biological Activity

3,5-Dimethylphenyl ethyl sulfide is an organosulfur compound that has garnered attention for its potential biological activities. Organosulfur compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H14S
  • Molecular Weight : 182.30 g/mol

The presence of the ethyl sulfide moiety is significant as it contributes to the compound's reactivity and biological interactions.

Research has indicated that organosulfur compounds, including this compound, exhibit various mechanisms of action:

  • Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress. This is particularly relevant in conditions characterized by inflammation and cellular damage.
  • Anti-inflammatory Properties : Organosulfur compounds have shown promise in modulating inflammatory pathways. For instance, studies have demonstrated that certain sulfide donors can reduce leukocyte infiltration and tissue damage in models of acute pancreatitis (AP) .
  • Cytoprotective Effects : The ability to protect cells from oxidative damage is crucial in therapeutic contexts. Organosulfur compounds have been observed to enhance cell viability in the presence of oxidative stressors .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. The results indicate a concentration-dependent decrease in cell viability:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-23125
This compoundPC-330

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells .

In Vivo Studies

Animal model studies have further elucidated the biological activity of this compound. For example, administration in murine models of inflammation demonstrated significant reductions in inflammatory markers and improved histological outcomes in tissues affected by oxidative stress .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of organosulfur compounds similar to this compound. The results showed a marked reduction in pro-inflammatory cytokines and improved outcomes in models of acute pancreatitis .

Case Study 2: Anticancer Activity

In a separate study focusing on cancer therapeutics, derivatives of organosulfur compounds were evaluated for their anticancer properties. The findings indicated that these compounds could significantly inhibit tumor growth in vivo while exhibiting minimal toxicity to normal tissues .

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